molecular formula C11H12Cl3NO3 B3826572 2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate

2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate

Cat. No.: B3826572
M. Wt: 312.6 g/mol
InChI Key: YKGCHWSTYMRDAB-UHFFFAOYSA-N
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Description

2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including trichloropropenyl, carbamoyl, and cyclohexene carboxylate moieties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate typically involves multiple steps, starting with the preparation of the trichloropropenyl intermediate. This intermediate is then reacted with a cyclohexene derivative under specific conditions to form the desired compound. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus trichloride, and catalysts like palladium or copper complexes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert the trichloropropenyl group to a less chlorinated derivative.

    Substitution: Nucleophilic substitution reactions can occur at the trichloropropenyl group, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups.

Scientific Research Applications

2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloropropenyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the carbamoyl and cyclohexene moieties may interact with specific binding sites, influencing biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3-Trichloroprop-2-enyl 6-(phenylcarbamoyl)-3-cyclohexene-1-carboxylate
  • 2,3,3-Trichloro-2-propen-1-yl 6-(aminocarbonyl)-3-cyclohexene-1-carboxylate

Uniqueness

Compared to similar compounds, 2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,3,3-trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO3/c12-8(9(13)14)5-18-11(17)7-4-2-1-3-6(7)10(15)16/h1-2,6-7H,3-5H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGCHWSTYMRDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)N)C(=O)OCC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate
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2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate
Reactant of Route 6
2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate

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